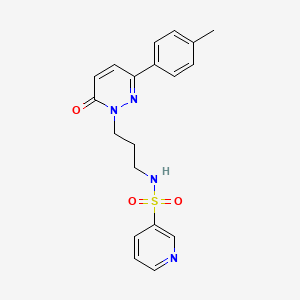

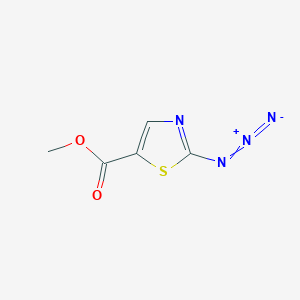

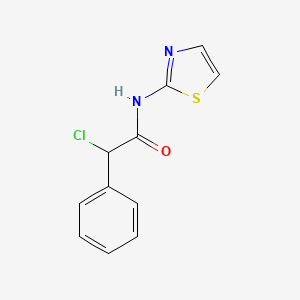

N-(3-(6-氧代-3-(对甲苯基)哒嗪-1(6H)-基)丙基)吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety

The research focused on the synthesis of new heterocyclic compounds with a sulfonamido group, aiming to develop antibacterial agents. The study involved reacting a precursor with various active methylene compounds to produce derivatives of pyran, pyridine, and pyridazine. Additionally, the precursor's reactivity with hydrazine derivatives was explored to yield pyrazole and oxazole derivatives. The antibacterial activity of the synthesized compounds was tested, with eight compounds demonstrating high activities .

Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity

This paper describes the synthesis of pyridine-3-sulfonamide derivatives with 1,2,4-triazole substituents, known for their antifungal properties. The compounds were synthesized through multistep reactions and evaluated for antifungal activity against various strains, showing greater efficacy than fluconazole in some cases. Docking studies were performed to understand the binding to Candida albicans lanosterol 14α-demethylase, and cytotoxicity was assessed on the NCI-60 cell line panel .

Cross coupling of 3-bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione

The study reports the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides using a catalyzed reaction of 3-bromopyridine with various sulfonamides. The process achieved good to excellent yields and could be applied to a wide range of substituted phenyl bromides .

One-Pot Synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)-Substituted Sulfonamides Using Catalytic Zinc Chloride

A one-pot synthesis method for N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides was developed using zinc chloride as a catalyst. The procedure was simple and cost-effective, yielding the desired products in moderate to good yields .

Synthesis of pyridazine derivatives

The synthesis of various N1-(2-methyl-3-oxo-2,3-dihydro-4-pyridazinyl) sulfanilamides was achieved starting from chloromaleic anhydride. The compounds with the sulfanilamide group at the 4-position of the pyridazine nucleus exhibited significant in vitro activities .

1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis

Novel sulfonamides incorporating various biologically active moieties were synthesized, starting with 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone. The compounds were tested for their anti-human liver cancer activity, with several showing better activity than methotrexate. Molecular docking studies suggested that some compounds could be suitable inhibitors against the DHFR enzyme .

6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide

The crystal structure of the titled sulfonamide derivative was analyzed, revealing a dihedral angle between the pyridine rings and the formation of zigzag chains in the crystal through N-H...N hydrogen bonds .

Magnetically separable graphene oxide anchored sulfonic acid

A novel catalyst, magnetically separable graphene oxide anchored sulfonic acid, was prepared and characterized. It demonstrated high catalytic activity for the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles in a green solvent under microwave irradiation. The catalyst could be reused multiple times without significant loss of performance .

科学研究应用

水肿的管理

该化合物在管理充血性心力衰竭患者的水肿方面有效 . 它有助于减少体内的液体量,从而减轻由液体潴留引起的肿胀。

袢利尿剂

托拉塞米是一种强效的袢利尿剂 . 它作用于肾脏的亨利氏环升支,增加肾脏从血液中清除的盐和水的量。 这导致尿液输出增加。

磺酰胺基团

托拉塞米中的磺酰胺基团是药物化学中的一个关键结构基序 . 它可以充当活化基团、保护基团、离去基团,以及分子支架,使其成为有机合成中的宝贵工具 .

属性

IUPAC Name |

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-15-5-7-16(8-6-15)18-9-10-19(24)23(22-18)13-3-12-21-27(25,26)17-4-2-11-20-14-17/h2,4-11,14,21H,3,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJPVLHFPYAGOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2518014.png)

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2518016.png)

![N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)

![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518026.png)